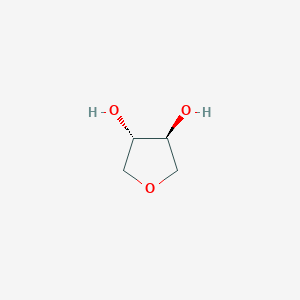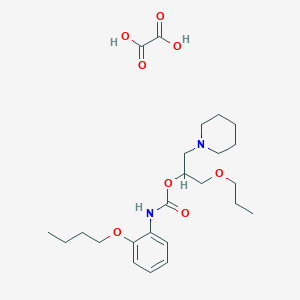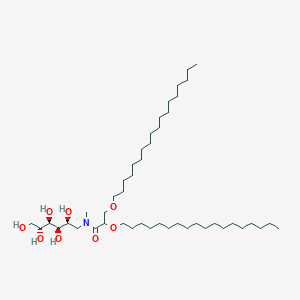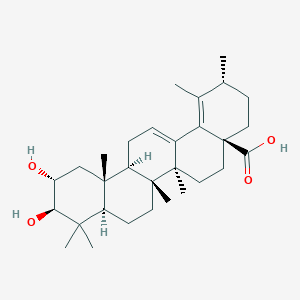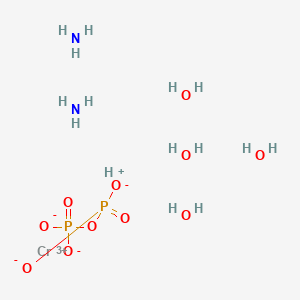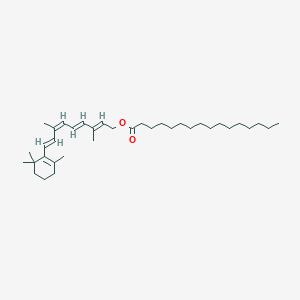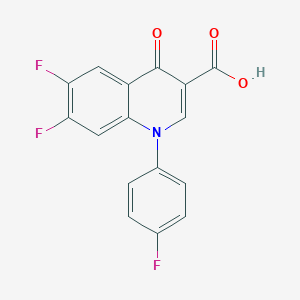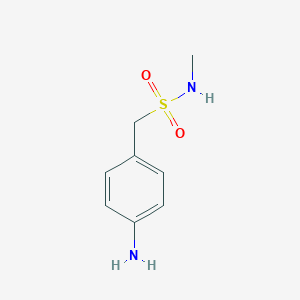![molecular formula C8H3ClF4O2 B138975 6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine CAS No. 151276-12-9](/img/structure/B138975.png)
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine, also known as CTF, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
科学的研究の応用
Biosynthesis and Metabolic Applications
6-Chloro-2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxine and its derivatives have been identified in metabolites isolated from scale-up fermentation cultures of the plant endophytic fungus Pestalotiopsis fici. These metabolites, featuring chlorinated spiro[benzo[d][1,3]dioxine-2,7'-bicyclo[2.2.2]octane]-4,8'-dione skeletons, are derived from Diels-Alder precursors, highlighting a potential application in understanding and harnessing fungal biosynthetic pathways for natural product synthesis and discovery (Liu et al., 2013).
Material Science and Organic Synthesis
In material science and organic synthesis, halogenated dioxans and dioxines, including compounds similar to this compound, have been studied for their conformations and nuclear magnetic resonance parameters, which are crucial for understanding their chemical behavior and potential applications in synthesizing novel materials and organic compounds (Ardrey & Cort, 1975).
Photovoltaic and Semiconductor Applications
The doping of organic semiconductors, such as zinc phthalocyanine, with halo-substituted quinizarines demonstrates the potential of using halogenated dioxines and dioxanes in enhancing the conductive properties of organic photovoltaic materials. This suggests applications in improving the efficiency of organic light-emitting diodes (OLEDs) and other semiconductor devices (Zhou et al., 2008).
Environmental and Analytical Chemistry
Studies on the chlorination and fluorination reactions of halo-1,4-dioxans, including derivatives of this compound, contribute to the field of environmental and analytical chemistry by providing insights into the behavior of these compounds in the environment and their potential toxicological impacts. Additionally, these studies offer methodologies for the synthesis and analysis of complex halogenated compounds, which can be critical for pollutant identification and synthesis of environmentally relevant research chemicals (Kunshenko et al., 1983).
特性
IUPAC Name |
6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-4-1-2-5-6(3-4)15-8(12,13)7(10,11)14-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMFRYWOGKBNEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(C(O2)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)
